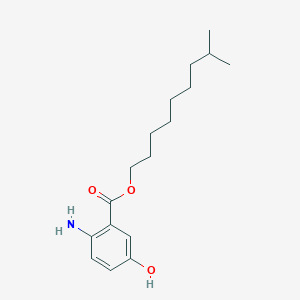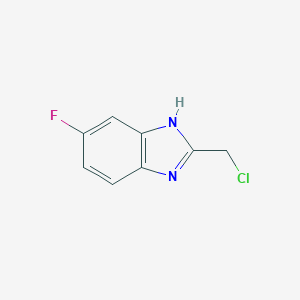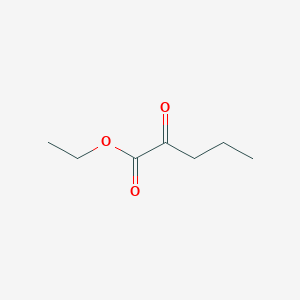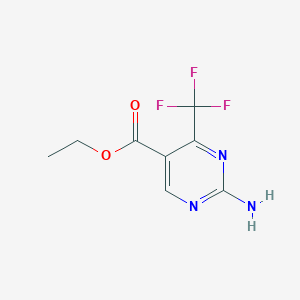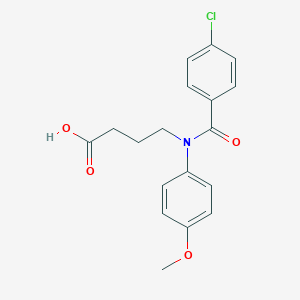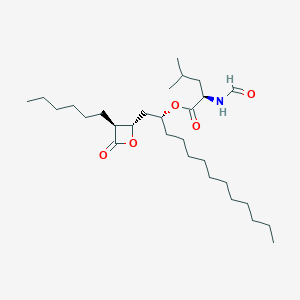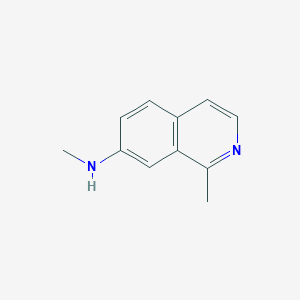
4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane is a boron-containing compound that is part of a class of chemicals known as dioxaborolanes. These compounds are characterized by a boron atom connected to two oxygen atoms and a carbon framework, which in this case includes a tetramethyl group and a 3-methylbut-2-en-1-yl group. The dioxaborolane moiety is a common feature in various boronic esters and has been widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Synthesis Analysis
The synthesis of related dioxaborolane compounds has been explored through palladium-catalyzed borylation reactions. For instance, the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes has been achieved by borylating aryl bromides using a palladium catalyst and a combination of 2,2′-bis(1,3,2-benzodioxaborole) and pinacol . This method has shown to be particularly effective for aryl bromides with sulfonyl groups.
Molecular Structure Analysis
The molecular structure of a similar compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, has been determined through single-crystal X-ray diffraction. This compound crystallizes in the monoclinic space group P21/c and exhibits no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom .
Chemical Reactions Analysis
Dioxaborolanes can act as catalysts in various chemical reactions. For example, tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol has been found to be an effective catalyst for the amide condensation of sterically demanding carboxylic acids . This showcases the potential utility of dioxaborolanes in facilitating challenging chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolanes can be influenced by their molecular structure. For instance, the presence of substituents such as trimethylsilyl groups can affect the stability and reactivity of the compound. A study on the preparative synthesis of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane via continuous flow has highlighted issues such as equilibration and protonolysis, which were addressed by developing a continuous-flow and distillation process . This indicates that the physical handling and chemical stability of dioxaborolanes are critical factors in their synthesis and application.
Applications De Recherche Scientifique
Preparation and Crystal Structure : The compound has been synthesized under specific conditions, such as in the presence of a nitrogen atmosphere, and its crystal structure has been extensively studied. The structural analysis reveals that the dioxaborolane ring has a twisted conformation, highlighting its unique geometric features (Li & Wang, 2016).
Physicochemical Properties and DFT Studies : Various boric acid ester intermediates, including this compound, have been examined through techniques like FTIR, NMR spectroscopy, and mass spectrometry. Crucially, density functional theory (DFT) has been used to analyze the molecular structures, electrostatic potential, and frontier molecular orbitals, revealing insightful details about their physicochemical properties (Huang et al., 2021; Huang et al., 2021; Wu et al., 2021).
Application in Fluorescence and OLED Technology : The compound has shown potential in the development of materials for organic light-emitting diodes (OLEDs) due to its role in the synthesis of highly pure blue fluorescent molecules. The detailed analysis of the photoproperties of these molecules indicates their applicability in OLED technology (Hu et al., 2010).
Utility in Synthesis of Pinacolylboronate-Substituted Stilbenes : The compound has been used in the synthesis of various stilbene derivatives, which are being explored for their potential applications in neurodegenerative disease therapeutics and LCD technology (Das et al., 2015).
Development of Silicon-Based Drugs : A derivative of this compound has been used as a building block for the synthesis of biologically active silicon-based drugs, showcasing its versatility and potential in medicinal chemistry (Büttner et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methylbut-2-enyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO2/c1-9(2)7-8-12-13-10(3,4)11(5,6)14-12/h7H,8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDMQRNIDKVRCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572251 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane | |
CAS RN |
141550-13-2 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

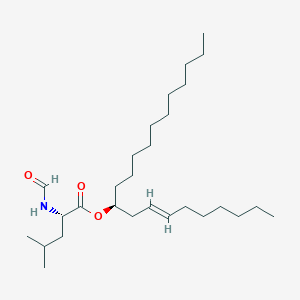
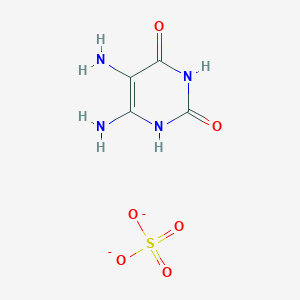
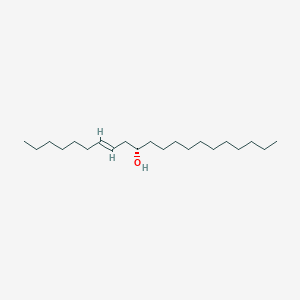
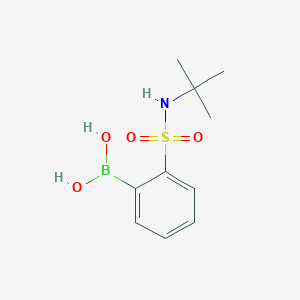
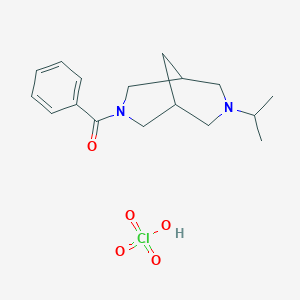
![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-)](/img/structure/B129224.png)
![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)
